molecular formula C6H8N4O B11921642 2,4-Diaminonicotinamide CAS No. 1379323-59-7

2,4-Diaminonicotinamide

Cat. No.: B11921642
CAS No.: 1379323-59-7
M. Wt: 152.15 g/mol
InChI Key: ROEFSAYMYUHTTJ-UHFFFAOYSA-N
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Description

2,4-Diaminonicotinamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is characterized by the presence of two amino groups attached to the 2nd and 4th positions of the nicotinamide ring, which is a derivative of nicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method includes the following steps:

    Nitration: Nicotinamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting intermediate is further treated with ammonia or an amine to introduce the second amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4-Diaminonicotinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in cancer . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activities.

    2,4-Diaminopyridine: Shares the diaminopyridine core but differs in its applications and reactivity.

Uniqueness

2,4-Diaminonicotinamide is unique due to its specific inhibitory activity against certain EGFR mutations, making it a valuable compound in the development of targeted cancer therapies . Its dual amino groups also provide versatility in chemical modifications, allowing for the creation of a wide range of derivatives with diverse biological activities.

Properties

CAS No.

1379323-59-7

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2,4-diaminopyridine-3-carboxamide

InChI

InChI=1S/C6H8N4O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10)

InChI Key

ROEFSAYMYUHTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)N)N

Origin of Product

United States

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